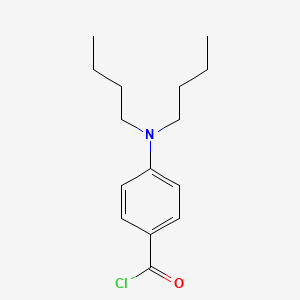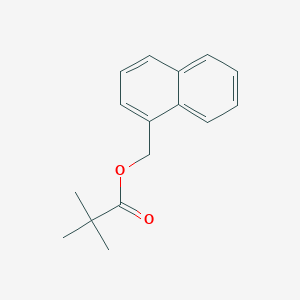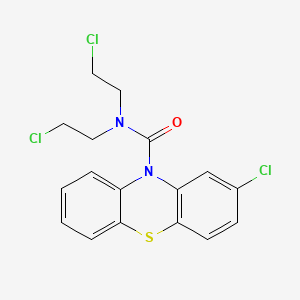![molecular formula C16H12N2O4S B14476919 4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid CAS No. 66361-19-1](/img/structure/B14476919.png)
4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid: is an organic compound with the molecular formula C16H12N2O4S. It is known for its vibrant color and is commonly used as a dye. This compound is part of the azo dye family, which is characterized by the presence of the functional group R-N=N-R’, where R and R’ can be aryl or alkyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid typically involves the azo coupling reaction. This reaction occurs between a diazonium salt and a coupling component, such as β-naphthol. The process involves the following steps:
Diazotization: Sulfanilic acid is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with β-naphthol in an alkaline medium to form the azo compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Continuous Stirring: To ensure uniform mixing of reactants.
Temperature Control: Maintaining an optimal temperature to prevent side reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonic acid group.
Major Products Formed:
Oxidation: Depending on the conditions, products can include sulfonic acids or quinones.
Reduction: The primary products are aromatic amines.
Substitution: Products vary based on the nucleophile used but can include sulfonamides or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Dye Chemistry: Used as a dye for textiles, paper, and leather.
Analytical Chemistry: Employed as an indicator in various titration methods.
Biology:
Staining: Utilized in biological staining techniques to highlight structures in cells and tissues.
Medicine:
Diagnostic Tools: Used in diagnostic assays and tests due to its color properties.
Industry:
Textile Industry: Widely used for dyeing fabrics.
Paper Industry: Employed in the production of colored paper products.
Mecanismo De Acción
The mechanism of action of 4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid primarily involves its ability to form strong interactions with various substrates. The azo group (N=N) can participate in resonance, allowing the compound to absorb visible light and exhibit vibrant colors. This property is exploited in its use as a dye.
Molecular Targets and Pathways:
Binding to Fibers: In textile applications, the compound binds to fibers through ionic and hydrogen bonding.
Interaction with Biological Molecules: In biological staining, it interacts with cellular components, allowing for visualization under a microscope.
Comparación Con Compuestos Similares
Acid Orange 7: Another azo dye with similar applications but different structural properties.
Methyl Orange: A pH indicator with a similar azo structure but different functional groups.
Congo Red: An azo dye used in histology for staining amyloid tissues.
Uniqueness: 4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its sulfonic acid group enhances its solubility in water, making it particularly useful in aqueous dyeing processes.
Propiedades
Número CAS |
66361-19-1 |
|---|---|
Fórmula molecular |
C16H12N2O4S |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
4-[(1-hydroxynaphthalen-2-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12N2O4S/c19-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)23(20,21)22/h1-10,19H,(H,20,21,22) |
Clave InChI |
SPUJKLLINHJAPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




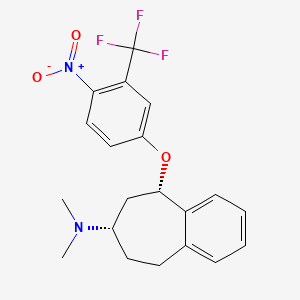
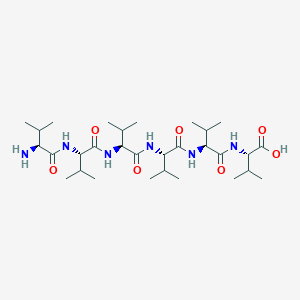

![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)

![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
